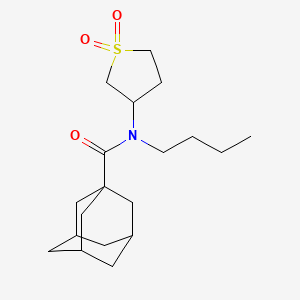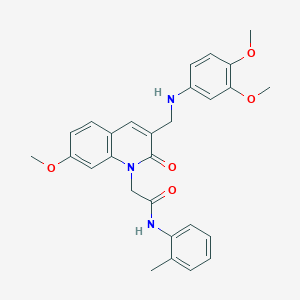![molecular formula C15H22N4O2S B2386487 N-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415524-56-8](/img/structure/B2386487.png)
N-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals . The compound also includes a pyrimidine ring, which is a key component in several important biomolecules like DNA and RNA .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions involving amide coupling, cyclization, and substitution .Molecular Structure Analysis
The compound contains a piperidine ring, a pyrimidine ring, and a cyclopropane ring. The presence of these rings may influence the compound’s reactivity and interactions with biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure, including factors like its size, shape, functional groups, and overall charge. These properties could influence its solubility, stability, and reactivity .Safety and Hazards
Zukünftige Richtungen
Future research could focus on fully characterizing this compound, including its synthesis, structure, reactivity, mechanism of action, and potential uses. It could also be interesting to explore its potential applications in medicine, given the prevalence of piperidine and pyrimidine rings in pharmaceuticals .
Eigenschaften
IUPAC Name |
N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c20-22(21,13-3-4-13)18-12-6-9-19(10-7-12)14-5-8-16-15(17-14)11-1-2-11/h5,8,11-13,18H,1-4,6-7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZMMEILMMVYLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CCC(CC3)NS(=O)(=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B2386405.png)
![5-(4-Benzylpiperazin-1-yl)-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2386406.png)
![Methyl[2-methyl-1-(4-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B2386407.png)

![Methyl 4-[(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate](/img/structure/B2386410.png)
![5-((3,4-dichlorobenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2386411.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2386412.png)





